molecular formula C14H27N3S B11482227 1-Butyl-5-(cyclohexylmethyl)-1,3,5-triazinane-2-thione

1-Butyl-5-(cyclohexylmethyl)-1,3,5-triazinane-2-thione

Cat. No.: B11482227
M. Wt: 269.45 g/mol
InChI Key: AZIAILGXPSFGJV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Butyl-5-(cyclohexylmethyl)-1,3,5-triazinane-2-thione is a chemical compound belonging to the class of triazinane derivatives This compound is characterized by its unique structure, which includes a triazinane ring substituted with butyl and cyclohexylmethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Butyl-5-(cyclohexylmethyl)-1,3,5-triazinane-2-thione typically involves the reaction of appropriate amines with carbon disulfide and alkyl halides. One common method includes the following steps:

    Formation of the triazinane ring: This can be achieved by reacting a primary amine with formaldehyde and a secondary amine under acidic conditions.

    Introduction of the butyl group: This step involves the alkylation of the triazinane ring with butyl halide in the presence of a base.

    Addition of the cyclohexylmethyl group: This can be done through a similar alkylation reaction using cyclohexylmethyl halide.

    Formation of the thione group: The final step involves the reaction of the intermediate compound with carbon disulfide under basic conditions to introduce the thione group.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature, pressure, and pH, can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

1-Butyl-5-(cyclohexylmethyl)-1,3,5-triazinane-2-thione undergoes various chemical reactions, including:

    Oxidation: The thione group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form the corresponding thiol derivative.

    Substitution: The butyl and cyclohexylmethyl groups can be substituted with other alkyl or aryl groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Alkyl halides or aryl halides in the presence of a base can facilitate substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiol derivatives.

    Substitution: Various alkyl or aryl substituted triazinane derivatives.

Scientific Research Applications

1-Butyl-5-(cyclohexylmethyl)-1,3,5-triazinane-2-thione has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure and reactivity.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Butyl-5-(cyclohexylmethyl)-1,3,5-triazinane-2-thione involves its interaction with various molecular targets and pathways. The thione group can interact with nucleophiles, leading to the formation of covalent bonds with biological molecules. This interaction can modulate the activity of enzymes and receptors, resulting in various biological effects.

Comparison with Similar Compounds

Similar Compounds

    1-Butyl-3,5-dimethyl-1,3,5-triazinane-2-thione: Similar structure but with different alkyl substitutions.

    1-Butyl-5-(phenylmethyl)-1,3,5-triazinane-2-thione: Similar structure with a phenylmethyl group instead of a cyclohexylmethyl group.

    1-Butyl-5-(ethylmethyl)-1,3,5-triazinane-2-thione: Similar structure with an ethylmethyl group.

Uniqueness

1-Butyl-5-(cyclohexylmethyl)-1,3,5-triazinane-2-thione is unique due to the presence of the cyclohexylmethyl group, which imparts distinct steric and electronic properties

Properties

Molecular Formula

C14H27N3S

Molecular Weight

269.45 g/mol

IUPAC Name

1-butyl-5-(cyclohexylmethyl)-1,3,5-triazinane-2-thione

InChI

InChI=1S/C14H27N3S/c1-2-3-9-17-12-16(11-15-14(17)18)10-13-7-5-4-6-8-13/h13H,2-12H2,1H3,(H,15,18)

InChI Key

AZIAILGXPSFGJV-UHFFFAOYSA-N

Canonical SMILES

CCCCN1CN(CNC1=S)CC2CCCCC2

Origin of Product

United States

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